3-(1-Hydrazinylethyl)phenol
Description
3-(1-Hydrazinylethyl)phenol (CAS 637-33-2), also known as m-Hydroxybenzylhydrazine or NSD1015, is a phenolic derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure features a hydrazinyl group (-NH-NH₂) attached to a methylene chain at the meta position of the phenol ring. This compound is notable for its role as a monoamine oxidase (MAO) inhibitor, making it relevant in neurochemical research. The hydrazinyl group confers nucleophilic and chelating properties, enabling participation in cyclization and coordination reactions .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1-hydrazinylethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-6,10-11H,9H2,1H3 |
InChI Key |
DHCIEOLMZMJEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydrazinylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with hydrazine under basic conditions. This reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide (H2O2) as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of 3-(1-Hydrazinylethyl)phenol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydrazinylethyl)phenol undergoes various types of chemical reactions, including:
Reduction: The hydrazine group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and bromo derivatives of 3-(1-Hydrazinylethyl)phenol.
Scientific Research Applications
3-(1-Hydrazinylethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydrazinylethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(1-Hydrazinylethyl)phenol with analogous phenolic derivatives:
Reactivity and Chemical Behavior
- Hydrazinyl Group: The hydrazinyl moiety in 3-(1-Hydrazinylethyl)phenol facilitates cycloaddition reactions, as seen in , where hydrazine reacts with phthalide derivatives to form triazoles. This contrasts with 3-(Diethylamino)phenol, where the amino group participates in hydrogen bonding (O–H⋯O) but lacks nucleophilic hydrazine-like reactivity .
- Substituent Effects: The isopropyl group in Phenol, 3-(1-methylethyl) increases steric hindrance and hydrophobicity compared to the hydrazinyl group, reducing water solubility. Gas-phase acidity studies (Fujio et al., 1981) show electron-donating substituents like isopropyl decrease phenol acidity, whereas hydrazinyl’s electron-withdrawing nature may enhance acidity .
- Hydrogen Bonding: Crystallographic data for 3-(Diethylamino)phenol reveal O–H⋯O interactions, forming four-membered rings. In contrast, hydrazinyl groups could enable N–H⋯O/N hydrogen bonds, influencing solubility and solid-state packing .
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